molecular formula C11H9ClN4O2 B1674116 L82-G17

L82-G17

Cat. No.: B1674116
M. Wt: 264.67 g/mol
InChI Key: PYYWVUBALUMAIY-WLRTZDKTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L82-G17 is a selective, uncompetitive inhibitor of DNA ligase I. This compound inhibits the third step of the ligation reaction, specifically the formation of the phosphodiester bond. It is primarily used as a probe to study the catalytic activity and cellular functions of DNA ligase I .

Preparation Methods

The synthesis of L82-G17 involves several steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is available in high purity (≥98%) and can be dissolved in dimethyl sulfoxide (DMSO) for use in various assays .

Chemical Reactions Analysis

Scientific Research Applications

L82-G17 has several scientific research applications, including:

Mechanism of Action

L82-G17 exerts its effects by selectively inhibiting DNA ligase I. The compound binds to the enzyme and inhibits the formation of the phosphodiester bond, which is the third step of the ligation reaction. This inhibition leads to increased binding of DNA ligase I to non-ligatable nicked DNA, reduced DNA synthesis, and decreased cell viability .

Comparison with Similar Compounds

L82-G17 is unique in its selective inhibition of DNA ligase I. Similar compounds include:

This compound exhibits increased activity and selectivity for DNA ligase I compared to these similar compounds .

Properties

IUPAC Name

5-chloro-4-[(2E)-2-[(3-hydroxyphenyl)methylidene]hydrazinyl]-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN4O2/c12-10-9(6-14-16-11(10)18)15-13-5-7-2-1-3-8(17)4-7/h1-6,17H,(H2,15,16,18)/b13-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYYWVUBALUMAIY-WLRTZDKTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C=NNC2=C(C(=O)NN=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)O)/C=N/NC2=C(C(=O)NN=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.